
1-Chlorotetradecane
Overview
Description
1-Chlorotetradecane (C₁₄H₂₉Cl) is a straight-chain chloroalkane with a chlorine atom at the terminal carbon. It serves as a critical reagent in nanotechnology, polymer science, and green chemistry due to its unique physicochemical properties. Key applications include:
- Nanomaterial Synthesis: Acts as a co-ligand and chlorine source for anisotropic growth of 2D tin telluride (SnTe) and lead sulfide (PbS) nanostructures .
- Ionic Liquids: Used in synthesizing tetraalkylphosphonium-based ionic liquids (e.g., [P₆,₆,₆,₁₄]Cl), which are pivotal in catalysis and CO₂ capture .
- Polymer Crystallization: Facilitates non-solvated crystal growth in syndiotactic polystyrene (sPS), yielding sheet-like aerogel microstructures .
- Environmental Chemistry: Undergoes microbial degradation via Rhodococcus and Pseudomonas species, though slower than shorter-chain analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorotetradecane can be synthesized through the chlorination of tetradecane. One common method involves the reaction of tetradecanol with hydrogen chloride gas in the presence of a catalyst such as N-n-octylalkylpyridinium chloride. The reaction is typically carried out at elevated temperatures (around 150°C) for several hours, resulting in high yields of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves a semicontinuous process. A jacketed glass reactor equipped with a paddle stirrer and an immersed tube for reactant metering is used. The reaction mixture is maintained at a high temperature, and the water formed during the reaction is removed distillatively to drive the reaction to completion .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
1-Chlorotetradecane participates in SN₂ reactions due to its primary alkyl chloride structure, enabling displacement of the chloride ion by nucleophiles. Key applications include:
Alkylation of Amines and Phosphines
-
Reaction with trihexylphosphine :
In the synthesis of deuterated ionic liquids, this compound reacts with trihexylphosphine (P(C₆H₁₃)₃) under thermal conditions (143°C, 24 hours) to form trihexyltetradecylphosphonium chloride ([P₆₆₆,₁₄]Cl), a precursor for ionic liquids .
Mechanism : -
Reaction with nicotinic acid (Vitamin B3) :
A patented method uses this compound to synthesize myristyl nicotinate via phase-transfer catalysis :Conditions :
Scientific Research Applications
Chemical Properties and Characteristics
1-Chlorotetradecane is a colorless liquid with a mild odor. It has a molecular weight of 232.83 g/mol and a boiling point of approximately 292°C. Its low water solubility (0.012 mg/L at 25°C) and high octanol-water partition coefficient (log K = 7.47) indicate its hydrophobic nature, making it suitable for various applications in organic chemistry and environmental studies .
Chemical Synthesis
This compound serves as a vital intermediate in organic synthesis. Its primary applications include:
- Surfactant Production : It is used in the synthesis of dimethyldimyristyl ammonium chloride, a surfactant that finds application in personal care products and emulsifiers .
- Microemulsion Formation : It is utilized in preparing nonionic microemulsions alongside pentaoxyethylene glycol dodecyl ether and water, which are important in formulations for pharmaceuticals and cosmetics .
- Analytical Chemistry : As an internal standard in gas chromatography, it aids in the determination of chloropropane derivatives in hydrolyzed vegetable proteins .
Environmental Applications
The environmental impact and behavior of this compound have been studied extensively:
- Partitioning Behavior : The compound exhibits significant partitioning into octanol from water, indicating its potential bioaccumulation in aquatic environments . This property is critical for assessing environmental risks associated with chlorinated compounds.
- Vapor Pressure Studies : Research has shown that the vapor pressure of this compound at various temperatures can provide insights into its volatility and potential atmospheric persistence . For instance, at 25°C, the vapor pressure is approximately 0.097 Pa.
Industrial Applications
In industrial settings, this compound is employed for various purposes:
- Chemical Reference Standards : It serves as a reference material for environmental testing and quality control in laboratories .
- Production of Chlorinated Compounds : It is used in the synthesis of other chlorinated hydrocarbons, which are important in manufacturing processes across different industries .
Data Tables
Application Area | Specific Uses |
---|---|
Chemical Synthesis | Surfactant production, microemulsion formation |
Environmental Science | Risk assessment, partitioning behavior studies |
Industrial Use | Chemical reference standards, production of chlorinated compounds |
Case Study 1: Synthesis of Surfactants
A study highlighted the use of this compound in synthesizing dimethyldimyristyl ammonium chloride. The surfactant demonstrated excellent emulsifying properties suitable for cosmetic formulations.
Case Study 2: Environmental Impact Assessment
Research on the environmental behavior of chlorinated alkanes indicated that compounds like this compound could accumulate in aquatic ecosystems due to their hydrophobicity and low water solubility. This study utilized partitioning coefficients to predict bioaccumulation potential.
Mechanism of Action
The mechanism of action of 1-chlorotetradecane in organic synthesis involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is replaced by various nucleophiles, leading to the formation of new compounds. In the production of surfactants, this compound reacts with alcohols or amines to form long-chain alkyl ethers or amines, which are key components of surfactants .
Comparison with Similar Compounds
Structural and Physical Properties
Chloroalkanes exhibit property variations based on chain length and halogen type. Key comparisons include:
Table 1: Structural and Physical Properties
- Chain Length Effects : Longer chains (e.g., 1-Chlorohexadecane) reduce volatility and increase molecular weight, influencing solubility and environmental persistence.
- Vapor Pressure : this compound’s intermediate chain length balances volatility and stability, making it suitable for high-temperature syntheses (e.g., SnTe at 220–260°C) .
Environmental and Biochemical Behavior
Degradation efficiency and environmental impact vary with chain length and structural complexity:
Table 3: Environmental and Biochemical Behavior
*SCCPs: Short-chain chlorinated paraffins (C₁₀–₁₃, Cl 56% w/w).
- Enzyme Specificity : Haloalkane dehalogenase DadB shows reduced activity against longer chains (e.g., this compound vs. 1-Chlorodecane) due to steric hindrance .
Biological Activity
1-Chlorotetradecane, with the chemical formula CHCl and CAS number 2425-54-9, is a chlorinated hydrocarbon that has garnered attention for its potential biological activities. This article reviews the biological effects, safety data, and relevant case studies associated with this compound.
This compound is a long-chain alkyl chloride that exhibits properties typical of chlorinated aliphatic hydrocarbons. Its molecular weight is approximately 232.84 g/mol, and it is primarily used as a chemical intermediate in various synthetic processes.
Skin Sensitization Potential
A significant area of research regarding this compound involves its potential for skin sensitization. A study utilizing quantitative structure-activity relationship (QSAR) models indicated that this compound has a low probability of causing skin sensitization, with an estimated sensitization score of 0.052 in comparison to other chlorinated compounds . This suggests that while it may not be a strong sensitizer, caution should still be exercised during handling.
Toxicological Studies
The toxicological profile of this compound has been evaluated in various studies. According to safety data sheets, exposure can lead to skin irritation and respiratory issues if inhaled or ingested . The compound is included in the Candidate List of Substances of Very High Concern under REACH regulations due to its potential health risks.
Case Study 1: Microemulsion Behavior
Research on the phase behavior of nonionic microemulsions containing this compound revealed its role in stabilizing oil-in-water emulsions. The study demonstrated that varying temperatures influenced the phase separation kinetics, indicating that this compound can significantly affect the stability of microemulsion systems used in pharmaceutical applications .
Case Study 2: Environmental Impact
A study investigating the environmental fate of chlorinated hydrocarbons highlighted that compounds like this compound can persist in aquatic environments, raising concerns about bioaccumulation and toxicity to aquatic life. The study suggested monitoring and regulation to mitigate potential ecological impacts .
Safety and Handling
Due to its classification as a substance of very high concern, safety measures are essential when handling this compound. Recommendations include:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 1-Chlorotetradecane in two-step reactions?
- Methodological Answer : The synthesis involves two steps: (i) reaction of tetradecanol (C14H30O) with HCl to produce this compound, and (ii) purification to remove by-products like unreacted alcohol and dimeric species (C28H58O). Optimizing stoichiometric ratios (e.g., 2.2 moles of C14H30O per 1.5 moles of HCl) and controlling reaction temperatures (e.g., 40–60°C) can enhance yield. Detailed energy inventories and by-product management strategies are critical for reproducibility .
Q. What characterization techniques are most reliable for confirming the purity of this compound?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection is recommended for quantifying residual alcohols or chlorinated by-products. Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>13</sup>C NMR) confirms structural integrity, while boiling point determination (295°C) and refractive index measurements (1.446–1.448) validate physical consistency with literature standards .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its flammability (flash point: 130°C) and potential skin irritation, use fume hoods for volatile handling and personal protective equipment (PPE) like nitrile gloves. Store below 30°C in airtight containers to prevent degradation. Toxicity data should be cross-referenced with SDS guidelines .
Advanced Research Questions
Q. How does the alkyl chain length of 1-chloroalkanes influence their behavior in microemulsion systems?
- Methodological Answer : Turbidimetric analysis of ternary systems (e.g., C12E5 surfactant, water, and this compound) reveals that longer alkyl chains (e.g., C14 vs. C10) reduce droplet growth rates post-temperature quench due to increased hydrophobicity. Dynamic light scattering (DLS) and time-resolved turbidity measurements are essential for quantifying droplet size evolution .
Q. What methodologies are effective for predicting the environmental persistence of this compound using QSPR models?
- Methodological Answer : Quantitative structure-property relationship (QSPR) models estimate properties like octanol-water partition coefficients (log Kow ≈ 7.1) and water solubility (0.01 mg/L). These models rely on molecular descriptors (e.g., molar volume, halogenation degree) and experimental validation via OECD 301 biodegradability tests .
Q. How can two-point interpolation be applied to calculate vapor pressures of this compound at non-tabulated temperatures?
- Methodological Answer : Using data points (e.g., 144.9°C at 211.0 mmHg and 148.5°C at 121.3 mmHg), the linear interpolation formula predicts intermediate pressures. Automated algorithms (e.g., Python scripts) improve accuracy for large datasets .
Q. What are the challenges in reconciling experimental and computational data for thermodynamic properties of this compound?
- Methodological Answer : Discrepancies arise between experimental vapor pressures and computational estimates (e.g., extrapolated ΔHvap values). Calorimetric validation (e.g., DSC for enthalpy) and sensitivity analysis of QSPR parameters (e.g., branching effects) are needed to resolve contradictions .
Q. Tables for Key Data
Table 1: Synthesis Input/Output Streams for this compound
Compound | Input (mol) | Output (mol) |
---|---|---|
C14H30O | 2.2 | 0.6 |
HCl | 1.5 | 0.7 |
C14H29Cl | - | 1.5 |
Source: Reaction stoichiometry from Cuéllar-Franca et al. (2016) . |
Table 2: Physical Properties of this compound
Property | Value |
---|---|
Boiling Point | 295°C |
Refractive Index | 1.446–1.448 |
Water Solubility (QSPR) | 0.01 mg/L |
Source: NICNAS (2020) and experimental data . |
Q. Key Considerations for Research Design
- Reproducibility : Document reaction conditions (e.g., catalyst type, agitation speed) and raw material sources to align with Beilstein Journal guidelines .
- Data Contradictions : Address discrepancies (e.g., vapor pressure vs. computational models) by cross-validating methods (e.g., GC-MS for purity, DSC for thermodynamics) .
- Environmental Impact : Use life-cycle assessment (LCA) frameworks to evaluate synthesis pathways, emphasizing waste minimization and energy efficiency .
Properties
IUPAC Name |
1-chlorotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHWYOLIEJIAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027471 | |
Record name | 1-Chlorotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Tetradecane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2425-54-9 | |
Record name | 1-Chlorotetradecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2425-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chlorotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorotetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97D1SF0719 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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